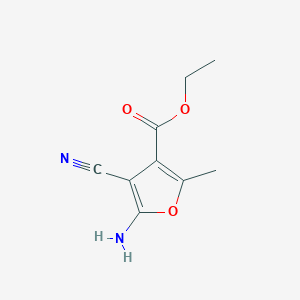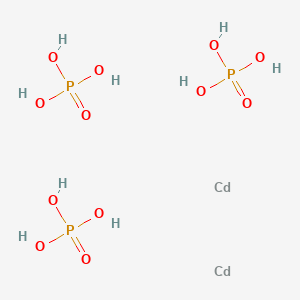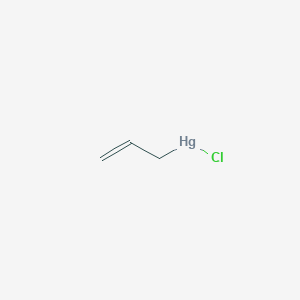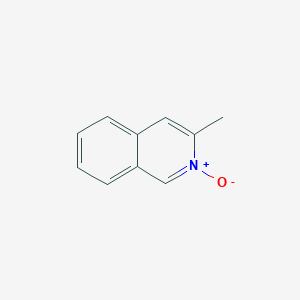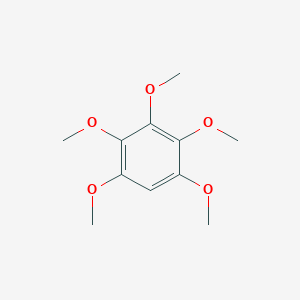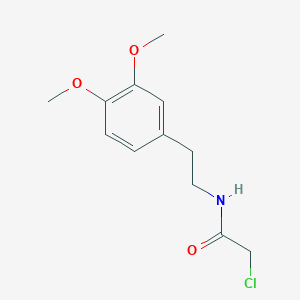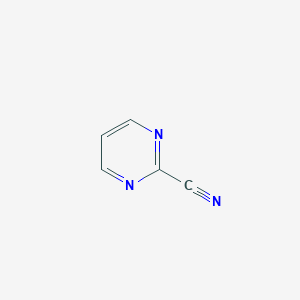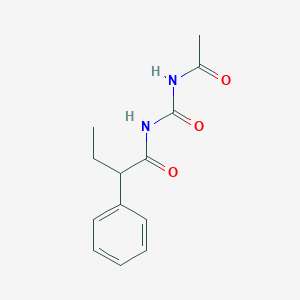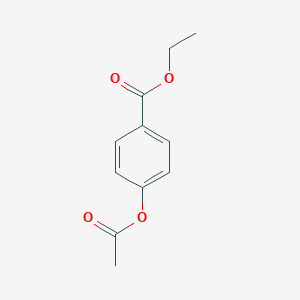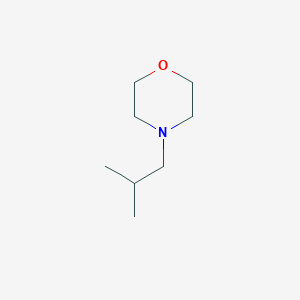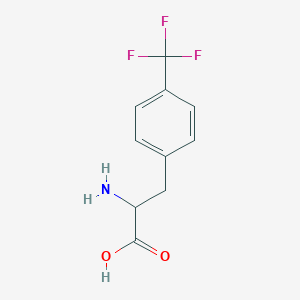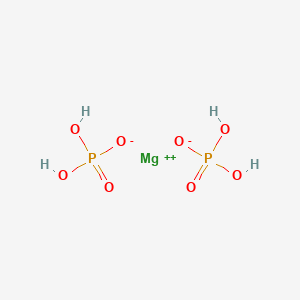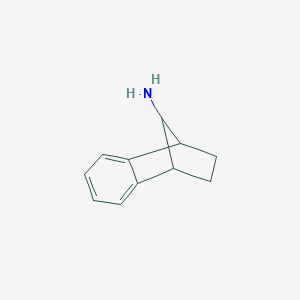
9-Aminobenzonorbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Aminobenzonorbornene is a chemical compound with a fused-ring system that has been used in various scientific research applications. This compound is an important building block in the synthesis of various organic compounds due to its unique structure.
Wirkmechanismus
The mechanism of action of 9-Aminobenzonorbornene is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their function. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9-Aminobenzonorbornene are largely dependent on the specific application. It has been shown to have antitumor activity, as well as antimicrobial and antiviral activity. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Aminobenzonorbornene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. Additionally, it has been shown to have a wide range of biological activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 9-Aminobenzonorbornene. One area of interest is the development of new materials for electronic and optical devices. Additionally, there is potential for the development of new antitumor agents and enzyme inhibitors based on the structure of 9-Aminobenzonorbornene. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 9-Aminobenzonorbornene is an important building block in the synthesis of various organic compounds and has been used in various scientific research applications. Its unique structure and wide range of biological activities make it a versatile compound for research purposes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 9-Aminobenzonorbornene can be achieved through several methods, including the reduction of 9-Nitrobenzonorbornene, the hydrogenation of 9-Nitrobenzonorbornene, and the reaction between 9-Bromo-10-phenylanthracene and ammonia. The most commonly used method is the reduction of 9-Nitrobenzonorbornene using palladium on carbon and hydrogen gas. This method yields a high purity and high yield of 9-Aminobenzonorbornene.
Wissenschaftliche Forschungsanwendungen
9-Aminobenzonorbornene has been used in various scientific research applications. It is an important building block in the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. It has also been used in the synthesis of bioactive compounds such as antitumor agents and enzyme inhibitors. Additionally, 9-Aminobenzonorbornene has been used in the development of new materials for electronic and optical devices.
Eigenschaften
CAS-Nummer |
14098-20-5 |
|---|---|
Produktname |
9-Aminobenzonorbornene |
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-11H,5-6,12H2 |
InChI-Schlüssel |
AIGGDKWINIMWNQ-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1C3=CC=CC=C23)N |
Kanonische SMILES |
C1CC2C(C1C3=CC=CC=C23)N |
Synonyme |
9-aminobenzonorbornene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



